molecular formula C26H24ClN3O B13132092 N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide

N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide

Cat. No.: B13132092
M. Wt: 429.9 g/mol
InChI Key: SVOWEHYOENAPDL-SFHVURJKSA-N
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Description

N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a chlorinated phenyl group, a naphthyridine moiety, and a butanamide backbone, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 1,8-naphthyridine core, followed by the introduction of the butanamide side chain. The chlorinated phenyl group is then attached through a series of coupling reactions. Key reagents used in these steps include chlorinating agents, coupling catalysts, and various solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halides or organometallic compounds. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine. Substitution reactions could introduce new functional groups like alkyl, aryl, or halogen atoms.

Scientific Research Applications

N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved might include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide: shares structural similarities with other compounds containing naphthyridine or chlorinated phenyl groups.

    This compound: is unique due to its specific combination of functional groups and stereochemistry.

Uniqueness

The uniqueness of this compound lies in its ability to interact with multiple molecular targets, making it a versatile compound for various applications. Its specific structure also allows for fine-tuning of its properties through chemical modifications.

Properties

Molecular Formula

C26H24ClN3O

Molecular Weight

429.9 g/mol

IUPAC Name

N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide

InChI

InChI=1S/C26H24ClN3O/c1-18(19-10-12-20(13-11-19)22-5-2-7-23(27)17-22)29-25(31)9-3-8-24-15-14-21-6-4-16-28-26(21)30-24/h2,4-7,10-18H,3,8-9H2,1H3,(H,29,31)/t18-/m0/s1

InChI Key

SVOWEHYOENAPDL-SFHVURJKSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C2=CC(=CC=C2)Cl)NC(=O)CCCC3=NC4=C(C=CC=N4)C=C3

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC(=CC=C2)Cl)NC(=O)CCCC3=NC4=C(C=CC=N4)C=C3

Origin of Product

United States

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